Estradiol acetate

Catalog No.
S632997
CAS No.
4245-41-4
M.F
C20H26O3
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol acetate

CAS Number

4245-41-4

Product Name

Estradiol acetate

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

FHXBMXJMKMWVRG-SLHNCBLASA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C

Understanding Estrogen Function:

Estradiol acetate plays a crucial role in investigating the physiological and pathological functions of estrogen in various tissues and organs. Researchers use it to study estrogen's impact on:

  • Reproductive system: Estradiol acetate helps researchers understand the regulation of the menstrual cycle, ovulation, and implantation in animal models.
  • Bone health: Studies explore the effects of estradiol acetate on bone mineral density and metabolism, providing insights into osteoporosis treatment.
  • Brain function: Research investigates the role of estradiol acetate in cognitive function, memory, and neuroprotection, particularly in the context of aging and neurodegenerative diseases.

Modeling Estrogen-Dependent Diseases:

Estradiol acetate serves as a valuable tool in creating in vitro and in vivo models of various estrogen-dependent diseases, allowing researchers to:

  • Study cancer development: Estradiol acetate can be used to induce estrogen-receptor positive breast and endometrial cancers in animal models, facilitating research on cancer progression and treatment strategies.
  • Investigate endometriosis: Studies employing estradiol acetate in animal models help researchers understand the development and progression of endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus.

Evaluating Drug Interactions and Efficacy:

Estradiol acetate aids in assessing the interaction of potential drugs with the estrogen signaling pathway. Researchers can:

  • Test drug effects on estrogen metabolism and receptor activity: Estradiol acetate helps determine if a drug interferes with estrogen breakdown or binding to its receptors, potentially affecting its efficacy or causing side effects.
  • Evaluate potential hormone replacement therapies: Studies using estradiol acetate compare the effectiveness and safety of various hormone replacement therapies for managing menopausal symptoms and preventing related health issues.

Estradiol acetate is a synthetic derivative of estradiol, classified as an estrogen. It is specifically the C3 acetate ester of estradiol, also referred to as estra-1,3,5(10)-triene-3,17β-diol 3-acetate. This compound has a higher molecular weight than estradiol due to the addition of the acetate group, making it a prodrug that is converted into estradiol in the body. Estradiol acetate is used primarily in hormone replacement therapy and for treating menopausal symptoms such as hot flashes and vaginal atrophy .

  • After conversion to estradiol, EA binds to estrogen receptors in various tissues throughout the body [].
  • This binding triggers cellular responses that influence functions like reproductive development, bone health, and cardiovascular health [].
  • The specific mechanisms depend on the target tissue and the presence of other hormones [].
  • Estradiol acetate is generally well-tolerated, but side effects like breast tenderness, irregular bleeding, and blood clots can occur [].
  • It is important to note that this analysis is for informational purposes only and does not constitute medical advice.

Estradiol acetate undergoes hydrolysis in the body to release estradiol. The primary metabolic pathway involves the action of enzymes such as cytochrome P450, which facilitate its conversion into various metabolites, including hydroxyestrogens. These reactions are crucial for its pharmacological activity and are influenced by factors such as liver function and concurrent medications that may induce or inhibit these enzymes .

As an estrogen, estradiol acetate acts as an agonist for estrogen receptors, exerting effects on various tissues including the reproductive system, breast tissue, and bone. Its biological activities include promoting the development of female secondary sexual characteristics, regulating menstrual cycles, and maintaining bone density. The compound has been shown to effectively alleviate symptoms associated with menopause, such as vasomotor symptoms and vulvar/vaginal atrophy .

Estradiol acetate can be synthesized through several methods:

  • Acetylation of Estradiol: The most common method involves treating estradiol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction introduces the acetate group at the C3 position.
    text
    Estradiol + Acetic Anhydride → Estradiol Acetate + Acetic Acid
  • Chemical Modification: Other synthetic routes may involve more complex chemical modifications or starting from other steroid precursors.

These methods ensure high yields and purity of the final product suitable for pharmaceutical applications .

Estradiol acetate is primarily used in:

  • Hormone Replacement Therapy: To manage menopausal symptoms.
  • Contraceptive Formulations: Often combined with progestins in oral contraceptives.
  • Treatment of Hypogonadism: In both men and women to restore estrogen levels.

Additionally, it is utilized in some dermatological preparations due to its effects on skin health .

Estradiol acetate interacts with various drugs and substances that may influence its metabolism:

  • Cytochrome P450 Inhibitors/Inducers: Medications that affect these enzymes can alter estradiol acetate levels and its efficacy.
  • Aromatase Inhibitors: Such as anastrozole or letrozole may counteract its estrogenic effects.
  • Other Estrogens: Concurrent use with other estrogenic compounds can lead to additive effects or increased side effects .

Studies have shown that estradiol acetate can also increase copper absorption, impacting serum copper levels which may exacerbate certain adverse effects .

Estradiol acetate belongs to a class of compounds known as estrogens. Here are some similar compounds along with their unique characteristics:

Compound NameTypeUnique Features
EstradiolNatural EstrogenEndogenously produced; primary female hormone
Estradiol valerateC17β EsterLonger half-life; used for injection
EstroneNatural EstrogenLess potent than estradiol
Estradiol benzoateC3 EsterUsed for intramuscular administration
Estramustine phosphateEster + AntineoplasticCombines estrogenic activity with anticancer properties

Estradiol acetate is unique due to its specific acetylation at the C3 position, which affects its pharmacokinetics and therapeutic applications compared to other estrogens .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.18819469 g/mol

Monoisotopic Mass

314.18819469 g/mol

Heavy Atom Count

23

UNII

5R97F5H93P

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (96.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (96.15%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Femring is indicated for the treatment of vasomotor and urogenital symptoms associated with menopause. Use of Femring (estradiol acetate) has been shown to improve symptoms caused by atrophy of the vagina (such as dryness, burning, pruritus and dyspareunia) and/or the lower urinary tract (urinary urgency and dysuria).
FDA Label

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity.

Pictograms

Health Hazard

Health Hazard

Other CAS

4245-41-4

Absorption Distribution and Excretion

Drug delivery from Femring is rapid for the first hour and then declines to a relatively constant rate for the remainder of the 3-month dosing interval. Estradiol acetate is rapidly hydrolyzed to estradiol which is absorbed through the vaginal mucosa as evidenced by the mean time to maximum concentration (tmax) for estradiol of about 1 hour (range 0.25 to 1.5 hrs). Following the maximum concentration (Cmax=1129pg/mL), serum estradiol decreases rapidly such that by 24 to 48 hours postdose, serum estradiol concentrations are relatively constant through the end of the 3-month dosing interval.
Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates.
The distribution of exogenous estrogens is similar to that of endogenous estrogens. Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs.

Metabolism Metabolites

Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.
Estradiol acetate has known human metabolites that include 6-[(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Estradiol_acetate
2,4,5-Trimethoxyphenethylamine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14
Pentikainen V, Erkkila K, Suomalainen L, Parvinen M, Dunkel L: Estradiol acts as a germ cell survival factor in the human testis in vitro. J Clin Endocrinol Metab. 2000 May;85(5):2057-67. [PMID:10843196]
Sharpe RM, Skakkebaek NE: Are oestrogens involved in falling sperm counts and disorders of the male reproductive tract? Lancet. 1993 May 29;341(8857):1392-5. [PMID:8098802]
Raman JD, Schlegel PN: Aromatase inhibitors for male infertility. J Urol. 2002 Feb;167(2 Pt 1):624-9. [PMID:11792932]
Carani C, Qin K, Simoni M, Faustini-Fustini M, Serpente S, Boyd J, Korach KS, Simpson ER: Effect of testosterone and estradiol in a man with aromatase deficiency. N Engl J Med. 1997 Jul 10;337(2):91-5. [PMID:9211678]
Behl C, Widmann M, Trapp T, Holsboer F: 17-beta estradiol protects neurons from oxidative stress-induced cell death in vitro. Biochem Biophys Res Commun. 1995 Nov 13;216(2):473-82. [PMID:7488136]
Schmidt JW, Wollner D, Curcio J, Riedlinger J, Kim LS: Hormone replacement therapy in menopausal women: Past problems and future possibilities. Gynecol Endocrinol. 2006 Oct;22(10):564-77. [PMID:17135036]
Foresta C, Zuccarello D, Biagioli A, De Toni L, Prana E, Nicoletti V, Ambrosini G, Ferlin A: Oestrogen stimulates endothelial progenitor cells via oestrogen receptor-alpha. Clin Endocrinol (Oxf). 2007 Oct;67(4):520-5. Epub 2007 Jun 15. [PMID:17573901]
Garcia-Segura LM, Sanz A, Mendez P: Cross-talk between IGF-I and estradiol in the brain: focus on neuroprotection. Neuroendocrinology. 2006;84(4):275-9. Epub 2006 Nov 23. [PMID:17124377]
Prossnitz ER, Barton M: Estrogen biology: new insights into GPER function and clinical opportunities. Mol Cell Endocrinol. 2014 May 25;389(1-2):71-83. doi: 10.1016/j.mce.2014.02.002. Epub 2014 Feb 12. [PMID:24530924]
O'Connell MB: Pharmacokinetic and pharmacologic variation between different estrogen products. J Clin Pharmacol. 1995 Sep;35(9S):18S-24S. doi: 10.1002/j.1552-4604.1995.tb04143.x. [PMID:8530713]
W. KuhnzH. BlodeH. Zimmermann (1993). Pharmacokinetics of Exogenous Natural and Synthetic Estrogens and Antiestrogens. In: Estrogens and Antiestrogens II. (pp. 261). Springer, Berlin, Heidelberg.

Explore Compound Types